molecular formula C9H10ClNO2 B12814832 2-Cyclopropylisonicotinic acid hydrochloride

2-Cyclopropylisonicotinic acid hydrochloride

Cat. No.: B12814832
M. Wt: 199.63 g/mol
InChI Key: RAROQJVIUVATQN-UHFFFAOYSA-N
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Description

2-Cyclopropylisonicotinic acid hydrochloride is a chemical compound with the molecular formula C9H9NO2·HCl It is a derivative of isonicotinic acid, featuring a cyclopropyl group attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylisonicotinic acid hydrochloride typically involves the following steps:

    Starting Material: Methyl 2-cyclopropylisonicotinate is used as the starting material.

    Hydrolysis: The ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran (THF), methanol, and water at 80°C for 20 minutes.

    Formation of Hydrochloride Salt: The free acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylisonicotinic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Cyclopropylisonicotinic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropylisonicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Isonicotinic Acid: A related compound with similar structural features but lacking the cyclopropyl group.

    2-Chloronicotinic Acid: Another derivative of isonicotinic acid with a chlorine substituent instead of a cyclopropyl group.

Comparison:

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-cyclopropylpyridine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-3-4-10-8(5-7)6-1-2-6;/h3-6H,1-2H2,(H,11,12);1H

InChI Key

RAROQJVIUVATQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=CC(=C2)C(=O)O.Cl

Origin of Product

United States

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